![molecular formula C19H20N4O2 B2766789 N-cyclohexyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950254-50-9](/img/structure/B2766789.png)
N-cyclohexyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, commonly known as CCT251545, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of triazole-based compounds that have been extensively studied for their biological activities. CCT251545 has shown promising results in various preclinical studies, making it a potential candidate for drug development.
Aplicaciones Científicas De Investigación
- CTF has demonstrated promising anticancer potential. Researchers have explored its effects on cancer cell lines, including inhibition of proliferation and induction of apoptosis. Mechanistic studies suggest that CTF interferes with cell cycle progression and disrupts signaling pathways crucial for cancer cell survival .
- Investigations into CTF’s antiviral activity have revealed its ability to inhibit viral replication. It has shown efficacy against RNA viruses, including influenza and hepatitis C. The compound’s unique triazole-furan scaffold may play a role in disrupting viral enzymes or host-virus interactions .
- CTF exhibits neuroprotective properties, making it relevant for neurodegenerative diseases. Studies have explored its impact on oxidative stress, mitochondrial function, and neuronal survival. Researchers speculate that CTF modulates key pathways involved in neuroprotection .
- The GABA A receptor is crucial for inhibitory neurotransmission. CTF has been investigated as a potential modulator of GABA A receptors, affecting neuronal excitability and anxiety-related behaviors. Its unique structure may contribute to selective binding to specific receptor subunits .
- CTF has been evaluated for its gastroprotective effects. Animal studies suggest that it reduces gastric lesions induced by ulcerogenic agents. Researchers attribute this activity to its anti-inflammatory and antioxidant properties .
- CDKs regulate cell cycle progression, and aberrant CDK activity is associated with cancer. CTF has been explored as a CDK inhibitor, potentially disrupting cell cycle checkpoints and inhibiting tumor growth .
Anticancer Activity
Antiviral Properties
Neuroprotective Effects
GABA A Receptor Modulation
Antiulcer Activity
Cyclin-Dependent Kinase (CDK) Inhibition
Propiedades
IUPAC Name |
N-cyclohexyl-5-(furan-2-yl)-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(20-14-8-3-1-4-9-14)17-18(16-12-7-13-25-16)23(22-21-17)15-10-5-2-6-11-15/h2,5-7,10-14H,1,3-4,8-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCHWAYTGQNBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.